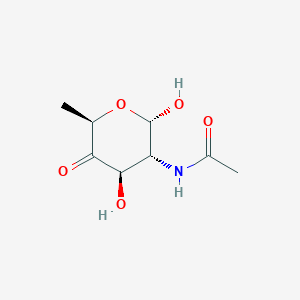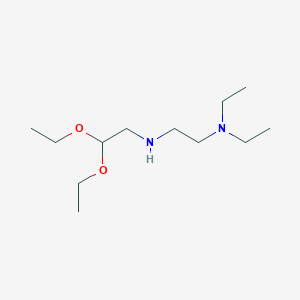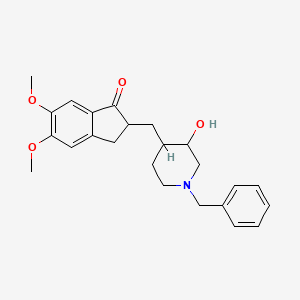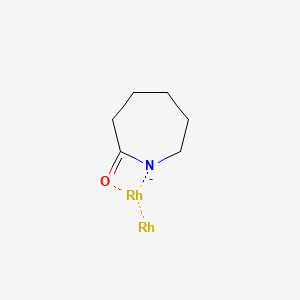
1-(4-Hydroxy-3-propylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a hydroxyl group and a propyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique structure and potential biological activity .
Métodos De Preparación
1-(4-Hydroxy-3-propylphenyl)ethanone can be synthesized through the reaction of acetyl chloride with 2-propylphenol in the presence of aluminum chloride in nitrobenzene at room temperature . This method involves the Friedel-Crafts acylation reaction, which is a common technique for introducing acyl groups into aromatic compounds.
Synthetic Route:
Reactants: Acetyl chloride, 2-propylphenol, aluminum chloride, nitrobenzene.
Conditions: Room temperature.
Reaction: Friedel-Crafts acylation.
Análisis De Reacciones Químicas
1-(4-Hydroxy-3-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-propylbenzoic acid.
Reduction: 1-(4-Hydroxy-3-propylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-propylphenyl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethanone group play crucial roles in its reactivity and biological activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-propylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the propyl group.
3-Propylphenol: Similar structure but lacks the ethanone group.
4’-Hydroxy-3’-propionylacetophenone: Similar structure with slight variations in the position of functional groups.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)ethanone is unique due to the presence of both a hydroxyl group and a propyl group on the phenyl ring, combined with an ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
61270-28-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h5-7,13H,3-4H2,1-2H3 |
Clave InChI |
BOPVXWJNNJAXQY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)


![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)





![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
